molecular formula C15H23N5O15P2 B12808310 Uridine 5'-(trihydrogen diphosphate), 3'-azido-2',3'-dideoxy-, P'-alpha-D-galactopyranosyl ester CAS No. 136465-76-4

Uridine 5'-(trihydrogen diphosphate), 3'-azido-2',3'-dideoxy-, P'-alpha-D-galactopyranosyl ester

Cat. No.: B12808310
CAS No.: 136465-76-4
M. Wt: 575.32 g/mol
InChI Key: UMRLAMTYOVYVEO-YHOIAXGVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine 5’-(trihydrogen diphosphate), 3’-azido-2’,3’-dideoxy-, P’-alpha-D-galactopyranosyl ester involves multiple steps, starting from uridineThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired modifications are achieved .

Industrial Production Methods

Industrial production of this compound requires precise control over reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using optimized reaction parameters, followed by purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-(trihydrogen diphosphate), 3’-azido-2’,3’-dideoxy-, P’-alpha-D-galactopyranosyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Uridine 5’-(trihydrogen diphosphate), 3’-azido-2’,3’-dideoxy-, P’-alpha-D-galactopyranosyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Uridine 5’-(trihydrogen diphosphate), 3’-azido-2’,3’-dideoxy-, P’-alpha-D-galactopyranosyl ester involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, while the nucleotide moiety can interact with enzymes involved in nucleotide metabolism. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Uridine 5’-(trihydrogen diphosphate): A related compound without the azido and galactopyranosyl modifications.

    3’-Azido-2’,3’-dideoxyuridine: A similar compound lacking the diphosphate and galactopyranosyl groups.

    Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester: A compound with similar modifications but lacking the azido group.

Uniqueness

Uridine 5’-(trihydrogen diphosphate), 3’-azido-2’,3’-dideoxy-, P’-alpha-D-galactopyranosyl ester is unique due to its combination of modifications, which confer distinct chemical and biological properties. The presence of the azido group allows for specific chemical reactions, while the galactopyranosyl ester enhances its biochemical interactions .

Properties

CAS No.

136465-76-4

Molecular Formula

C15H23N5O15P2

Molecular Weight

575.32 g/mol

IUPAC Name

[[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H23N5O15P2/c16-19-18-6-3-10(20-2-1-9(22)17-15(20)26)32-8(6)5-31-36(27,28)35-37(29,30)34-14-13(25)12(24)11(23)7(4-21)33-14/h1-2,6-8,10-14,21,23-25H,3-5H2,(H,27,28)(H,29,30)(H,17,22,26)/t6-,7+,8+,10+,11-,12-,13+,14+/m0/s1

InChI Key

UMRLAMTYOVYVEO-YHOIAXGVSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)N=[N+]=[N-]

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)N=[N+]=[N-]

Origin of Product

United States

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